molecular formula C19H18N6O2S B2680304 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034370-26-6

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B2680304
CAS RN: 2034370-26-6
M. Wt: 394.45
InChI Key: XFVGKQVBMZTPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring and a benzenesulfonamide group. Pyrazole is a five-membered ring with two nitrogen atoms, and benzenesulfonamide is a benzene ring attached to a sulfonamide group. These functional groups can contribute to the compound’s reactivity and potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrazole rings and the benzenesulfonamide group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyrazole ring might undergo reactions like electrophilic substitution, while the benzenesulfonamide group might participate in reactions like hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and acidity, would be determined by its molecular structure. For example, the presence of polar functional groups like sulfonamide might increase its solubility in water .

Scientific Research Applications

Conformational Studies and Antileishmanial Activity

Research on compounds with structural similarities, such as N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, revealed significant differences in their conformations. These differences are not driven by steric effects within the molecular arrangements, suggesting that aggregation in dilute aqueous media, which could influence their biological activity, might not occur. Such studies contribute to understanding the relationship between conformation and activity, which is crucial for designing drugs with specific biological targets (Borges et al., 2014).

Herbicidal Activity

A group of compounds, N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, has been identified to possess interesting herbicidal activity. This activity is mainly expressed as post-emergence activity on dicotyledonous weed species, indicating the potential use of similar compounds in agricultural applications (Eussen et al., 1990).

Antimicrobial and Antifungal Properties

The synthesis and biological evaluation of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moiety have shown significant in vitro antibacterial and antifungal activities against various pathogenic strains. Such findings demonstrate the potential of these compounds in developing new antimicrobial agents (Chandak et al., 2013).

Anti-Breast Cancer Evaluation

A series of N-(guanidinyl)benzenesulfonamides, bearing pyrazole, pyrimidine, and pyridine moieties, have been evaluated for their anticancer activity against the human tumor breast cell line (MCF7). These compounds have shown promising activity, suggesting their potential use in cancer therapy (Ghorab et al., 2014).

Selective Kinase Inhibition

N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides have been designed as selective inhibitors for the kinase ZAK, a target for treating cardiac hypertrophy. This highlights the potential therapeutic applications of similar compounds in treating diseases related to kinase dysfunction (Chang et al., 2017).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, many drugs that contain a pyrazole ring or a benzenesulfonamide group have been found to have antimicrobial, anti-inflammatory, or antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These properties are often determined through laboratory testing .

Future Directions

Future research on this compound could involve exploring its potential uses in medicine or industry, studying its reactivity to develop new synthetic methods, or investigating its environmental impact .

properties

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-24-19(9-11-21-24)18-8-3-15(13-20-18)14-23-28(26,27)17-6-4-16(5-7-17)25-12-2-10-22-25/h2-13,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVGKQVBMZTPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.